![molecular formula C16H16ClNO4S B309154 Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309154.png)
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Sulbactam, which is an antibiotic drug that is used to treat bacterial infections. Sulbactam is a beta-lactamase inhibitor, which means that it prevents the breakdown of beta-lactam antibiotics by bacteria.
作用机制
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes are responsible for breaking down beta-lactam antibiotics, which makes them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, this compound enhances the effectiveness of beta-lactam antibiotics, allowing them to kill bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to be well-tolerated by patients and has a low incidence of adverse effects. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. It is primarily excreted in the urine.
实验室实验的优点和局限性
One of the major advantages of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is its ability to enhance the effectiveness of beta-lactam antibiotics, which makes it a valuable tool in the treatment of bacterial infections. However, one of the limitations of using this compound in lab experiments is that it may not be effective against all types of bacteria. Additionally, the use of this compound may contribute to the development of antibiotic resistance in bacteria.
未来方向
There are several future directions for the research of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate. One area of research is the development of new beta-lactamase inhibitors that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the potential use of this compound in the treatment of other types of infections, such as viral infections. Additionally, the development of new formulations of this compound that have improved pharmacokinetic properties may also be an area of future research.
合成方法
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is synthesized from 4-chloro-3-nitrobenzoic acid, which is first reduced to 4-chloro-3-aminobenzoic acid using a reducing agent such as iron powder. The resulting compound is then reacted with sulfonyl chloride and 2-methylphenylamine to form this compound.
科学研究应用
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It is commonly used as a beta-lactamase inhibitor in combination with beta-lactam antibiotics such as ampicillin and amoxicillin to treat bacterial infections. It has also been studied for its potential use in the treatment of multidrug-resistant bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.
属性
分子式 |
C16H16ClNO4S |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
ethyl 4-chloro-3-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16(19)12-8-9-13(17)14(10-12)18-23(20,21)15-7-5-4-6-11(15)2/h4-10,18H,3H2,1-2H3 |
InChI 键 |
VKZHIEUALQEBBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



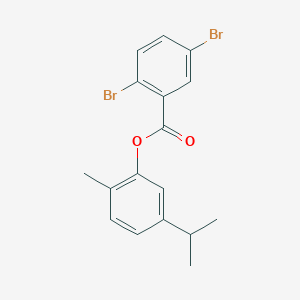
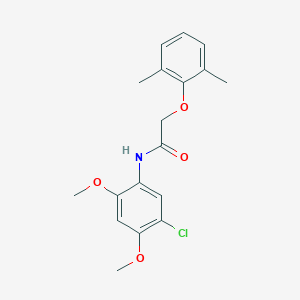
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)
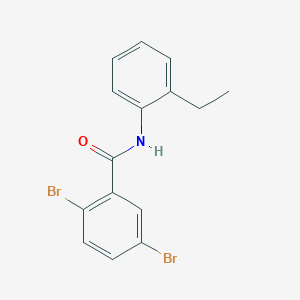
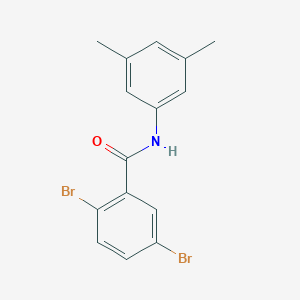
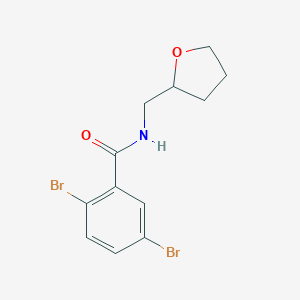
![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)
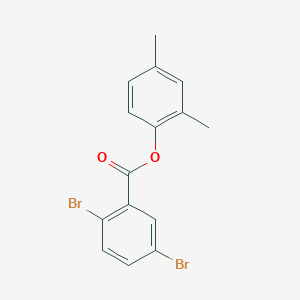


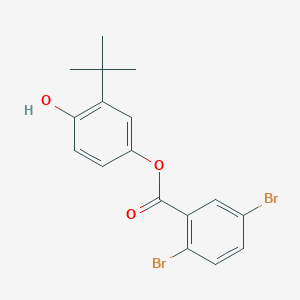

![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)